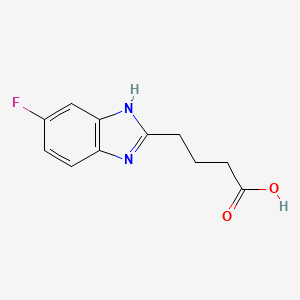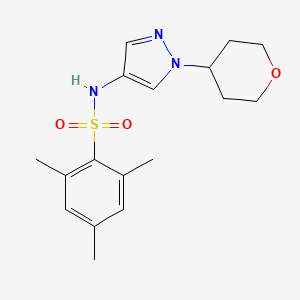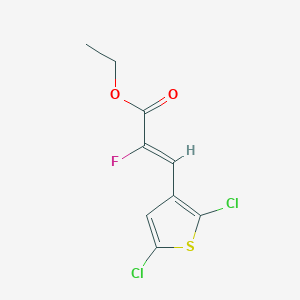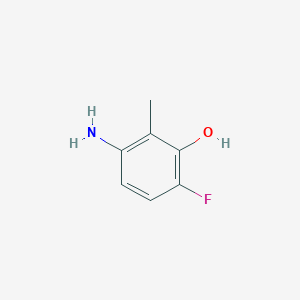![molecular formula C15H11N3O2 B2898951 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 83665-72-9](/img/structure/B2898951.png)
2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a basic structure in many important biological compounds . It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It forms the basis for several important drugs and is a key component of many larger, biologically important molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The resulting compounds can exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms. It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .
Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be quite complex, depending on the specific compound and the conditions under which the reactions occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative would depend on its specific structure. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a white or colorless solid that is highly soluble in water and other polar solvents .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound , bind with high affinity to multiple receptors . Pyrimidine derivatives, another structural component of the compound, are also widely distributed in nature and associated with diverse biological activities .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrimidine derivatives also exhibit a wide spectrum of biological activities such as antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .
Biochemical Pathways
It is known that indole derivatives can interact with various biochemical pathways due to their broad-spectrum biological activities . Similarly, pyrimidine derivatives are associated with diverse biological activities, indicating their interaction with multiple biochemical pathways .
Pharmacokinetics
It is mentioned that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood, demonstrating the power of in vitro assays to predict in vivo pharmacokinetic parameters .
Result of Action
It is known that indole derivatives exhibit various biological activities, indicating their potential to cause significant molecular and cellular effects . Similarly, pyrimidine derivatives are associated with diverse biological activities, suggesting their potential to induce significant molecular and cellular effects .
Action Environment
It is known that the biological activities of similar compounds can be influenced by various environmental factors .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione in lab experiments are its potent inhibitory activity against the PI3K/Akt/mTOR pathway, which is frequently activated in cancer cells. The compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments are its poor solubility in water, which may affect its bioavailability, and its potential toxicity to normal cells.
Orientations Futures
1. Combination therapy: 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has been shown to have synergistic effects when combined with other anti-cancer agents, such as chemotherapy drugs and radiation therapy.
2. Development of new derivatives: The synthesis of new derivatives of this compound may lead to the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway.
3. Preclinical studies: Further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models and to determine the optimal dosage and treatment regimens.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients and to determine its potential as a new anti-cancer therapy.
In conclusion, this compound is a promising anti-cancer agent that has been extensively studied for its potential as an inhibitor of the PI3K/Akt/mTOR pathway. The compound has shown potent activity against cancer cells and has the potential to be developed into a new anti-cancer therapy. Further research is needed to evaluate its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound has been described in several research papers, and the method involves the use of different solvents, catalysts, and purification techniques.
Applications De Recherche Scientifique
2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has been extensively studied for its potential as an anti-cancer agent. The compound has been tested in various cancer cell lines and animal models, and the results have shown promising anti-tumor activity. This compound has been shown to induce cell cycle arrest, apoptosis, and inhibit cell proliferation in cancer cells.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(E)-3-pyrimidin-5-ylprop-2-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)7-3-4-11-8-16-10-17-9-11/h1-6,8-10H,7H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSGMZOODCMO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2898870.png)

![Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2898873.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B2898879.png)
![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2898884.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)


